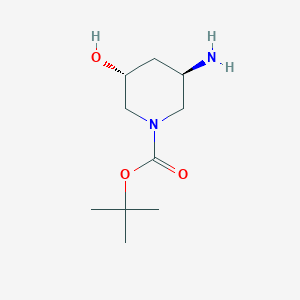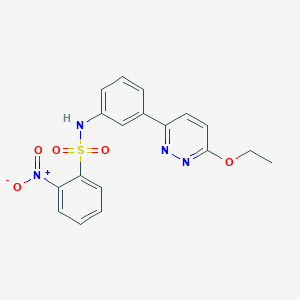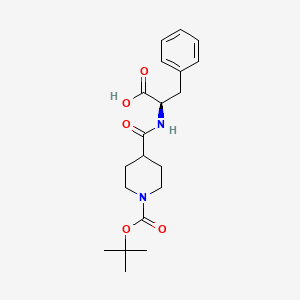![molecular formula C18H18N4O2S B2498456 2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797727-11-7](/img/structure/B2498456.png)
2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of molecules that often feature in research for their significant biological activities. Compounds with structures involving indole, thiazolo, and acetamide groups are synthesized for various purposes, including pharmaceutical research and material science.
Synthesis Analysis
Synthesis methods for similar compounds typically involve multi-step reactions, including cyclocondensation, Ugi multicomponent reactions (MCR), and free radical-mediated cyclization. These methods provide access to diverse functionalized molecules with potential for high biological activity. For example, the synthesis of azepino[4,5-b]indol-4-ones involves a two-step process starting with a multicomponent reaction followed by free radical-mediated cyclization (Rentería-Gómez et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often elucidated using techniques such as NMR, X-ray crystallography, and density functional theory (DFT) calculations. These analyses help in understanding the conformation, stereochemistry, and electronic structure of the molecules, which are crucial for their chemical reactivity and biological activity.
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitution, electrophilic addition, and cyclization reactions. The reactivity can be influenced by the presence of the indole, thiazolo, and acetamide moieties, which can undergo various chemical transformations.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined through experimental techniques. For instance, crystal structures of related compounds have been described, shedding light on their solid-state arrangements and potential intermolecular interactions (Galushchinskiy et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa) and reactivity towards other chemical entities, can be assessed through spectroscopic studies and chemical synthesis. For example, the pKa determination of similar N-(benzothiazole-2-yl)acetamide derivatives has been performed to understand their ionization properties in solution (Duran & Canbaz, 2013).
Scientific Research Applications
Synthesis and Receptor Binding Studies
One study focused on the synthesis of azepino[4,5-b]indol-4-ones via a multi-component reaction and free radical-mediated cyclization. These compounds, including structures analogous to the compound , were investigated for their binding affinity to the 5-hydroxytryptamine type 6 receptor (5-Ht6R). This research aimed at exploring their potential as ligands for neuroreceptor modulation, indicating a pathway for the development of novel therapeutic agents (Ángel Rentería-Gómez et al., 2016).
Antimicrobial and Antioxidant Agents
Another study elaborated on the synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, showcasing their potent antimicrobial and antioxidant activities. These compounds were synthesized through Claisen–Schmidt condensation and characterized by various spectroscopic methods. Their antimicrobial activity against bacteria and fungi, as well as antioxidant activities, were assessed, suggesting their utility as antimicrobial and antioxidant agents (Basavaraj S Naraboli & J. S. Biradar, 2017).
Comparative Metabolism Studies
Research on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insight into the metabolism of compounds with similar structures. This study investigated the metabolic pathways and the potential carcinogenicity involved in the metabolism of these herbicides, highlighting the importance of understanding the metabolic fate of complex organic compounds in different species (S. Coleman et al., 2000).
Neurogenic Potential and Receptor Pharmacology
A novel study presented a family of melatonin-based compounds with bioisosteric replacements for the acetamido group of melatonin. These compounds were evaluated for their ability to promote differentiation of rat neural stem cells into a neuronal phenotype, suggesting their potential in neurogenesis and therapeutic applications for cognitive disorders (M. de la Fuente Revenga et al., 2015).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22-10-11(12-5-2-3-7-14(12)22)9-15(23)21-18-20-13-6-4-8-19-17(24)16(13)25-18/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHYBQPODPLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC4=C(S3)C(=O)NCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)


![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)